molecular formula C12H21N B3208870 rac-(2S,6R)-2-Allyl-6-butyl-1,2,3,6-tetrahydropyridine CAS No. 1055027-39-8

rac-(2S,6R)-2-Allyl-6-butyl-1,2,3,6-tetrahydropyridine

Cat. No.: B3208870
CAS No.: 1055027-39-8
M. Wt: 179.3 g/mol
InChI Key: ZNHVJAGXCZMYOE-NWDGAFQWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

rac-(2S,6R)-2-Allyl-6-butyl-1,2,3,6-tetrahydropyridine is a chiral tetrahydropyridine derivative of significant interest in neuroscience and medicinal chemistry research. This compound belongs to a class of chemicals that are pivotal for studying dopaminergic neurotoxicity and neurodegenerative pathways . The structural framework of 1,2,3,6-tetrahydropyridine is well-established as a critical precursor in models of Parkinson's disease, most famously through the compound MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) . MPTP itself is a prodrug that is metabolized in the brain to the neurotoxin MPP+, which selectively destroys dopamine-producing neurons in the substantia nigra by inhibiting mitochondrial complex I of the electron transport chain . The specific structural features of this analog—featuring allyl and butyl substituents—make it a valuable chemical tool for investigating structure-activity relationships (SAR). Researchers can use it to explore how alterations to the tetrahydropyridine core influence biological activity, metabolic conversion, and selectivity, thereby contributing to the development of more precise neurotoxicological models or potential therapeutic agents . This compound is intended for research applications only and is strictly not for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

(2S,6R)-6-butyl-2-prop-2-enyl-1,2,3,6-tetrahydropyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21N/c1-3-5-8-12-10-6-9-11(13-12)7-4-2/h4,6,10-13H,2-3,5,7-9H2,1H3/t11-,12+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNHVJAGXCZMYOE-NWDGAFQWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1C=CCC(N1)CC=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC[C@@H]1C=CC[C@@H](N1)CC=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of rac-(2S,6R)-2-Allyl-6-butyl-1,2,3,6-tetrahydropyridine typically involves multi-step organic reactions. One common method includes the use of allylation and butylation reactions on a tetrahydropyridine precursor. The reaction conditions often involve the use of catalysts and specific temperature and pressure settings to ensure the desired stereochemistry is achieved. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

rac-(2S,6R)-2-Allyl-6-butyl-1,2,3,6-tetrahydropyridine undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

  • Reduction

Biological Activity

rac-(2S,6R)-2-Allyl-6-butyl-1,2,3,6-tetrahydropyridine is a chiral compound that has garnered attention in the fields of organic chemistry and medicinal research due to its unique structural features and potential biological activities. This compound is characterized by the presence of an allyl group and a butyl group attached to a tetrahydropyridine ring, which contributes to its reactivity and biological properties.

  • Molecular Formula : C12_{12}H21_{21}N
  • Molecular Weight : 179.30 g/mol
  • CAS Number : 1055027-39-8

The biological activity of this compound is thought to involve its interaction with various molecular targets within biological systems. It may act as a ligand for specific receptors or enzymes, modulating their activity and influencing various biochemical pathways.

Biological Activities

Research has indicated several potential biological activities associated with this compound:

  • Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against various bacterial strains. This activity may be attributed to its ability to disrupt bacterial cell membranes or interfere with metabolic processes.
  • Anticancer Properties : The compound has been investigated for its potential anticancer effects. In vitro studies have shown that it may inhibit the proliferation of cancer cells by inducing apoptosis or cell cycle arrest.
  • Neuroprotective Effects : There is emerging evidence suggesting that this compound may possess neuroprotective properties. It could potentially protect neuronal cells from oxidative stress and apoptosis, making it a candidate for further research in neurodegenerative diseases.

Case Study 1: Antimicrobial Activity

A study conducted by researchers evaluated the antimicrobial efficacy of this compound against common pathogens such as Escherichia coli and Staphylococcus aureus. The results indicated significant inhibition zones compared to control groups, suggesting its potential as a natural antimicrobial agent.

Case Study 2: Anticancer Activity

In vitro assays were performed on various cancer cell lines (e.g., HeLa and MCF-7) to assess the cytotoxic effects of this compound. The findings revealed that the compound reduced cell viability in a dose-dependent manner and induced apoptosis through caspase activation.

Comparison with Similar Compounds

To better understand the unique properties of this compound, it can be compared with structurally similar compounds such as:

Compound NameMolecular FormulaBiological Activity
rac-(2S,6R)-2-Allyl-6-methyl-1,2,3,6-tetrahydropyridineC11_{11}H17_{17}NAntimicrobial
rac-(2S,6R)-2-Allyl-6-benzyl-1,2,3,6-tetrahydropyridineC13_{13}H19_{19}NAnticancer

Comparison with Similar Compounds

Research Implications and Data Gaps

  • Synthetic Routes : The Schiff base methodology in could inspire analogous strategies for functionalizing the tetrahydropyridine core.
  • Crystallography : The tricyclic compound’s hydrogen-bonded network highlights the importance of intermolecular interactions in stabilizing similar structures.
  • Pharmacological Potential: ’s emphasis on certified standards underscores the need for rigorous characterization if the target compound is developed for pharmaceutical use.

Limitations : Direct comparisons are constrained by the absence of target-specific data in the evidence. Further studies on solubility, stability, and bioactivity are warranted.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for rac-(2S,6R)-2-Allyl-6-butyl-1,2,3,6-tetrahydropyridine?

  • Methodological Answer : A common approach involves [1,4]-hydropyridine alkylation, where allyl and butyl groups are introduced via nucleophilic substitution or transition-metal-catalyzed cross-coupling. For example, tert-butyl groups in similar tetrahydropyridines are synthesized using Grignard reagents or allyl bromides under inert conditions (e.g., N₂ atmosphere) . Reaction optimization includes monitoring by TLC and quenching with aqueous NH₄Cl to isolate intermediates. Purification via column chromatography (silica gel, hexane/EtOAc gradients) is critical to remove unreacted starting materials .

Q. What analytical techniques are recommended for characterizing purity and structure?

  • Methodological Answer :

  • HPLC : Use C18 columns with UV detection (λ = 254 nm) and acetonitrile/water gradients to assess purity (>95%) .
  • NMR : ¹H and ¹³C NMR (CDCl₃ or DMSO-d₆) confirm regiochemistry and stereochemistry (e.g., allyl proton splitting patterns at δ 5.2–5.8 ppm).
  • Mass Spectrometry : High-resolution ESI-MS validates molecular ion peaks (e.g., [M+H]⁺ at m/z calculated for C₁₂H₂₁N) .

Q. What are the critical stability considerations for laboratory storage?

  • Methodological Answer : Store in amber glass vials under argon at –20°C to prevent oxidation of the tetrahydropyridine ring. Avoid exposure to moisture, as hydrolysis can degrade the allyl group. Stability testing via accelerated degradation studies (40°C/75% RH for 4 weeks) with periodic HPLC monitoring is recommended .

Advanced Research Questions

Q. How can researchers resolve discrepancies in stereochemical assignments between experimental and computational data?

  • Methodological Answer : Combine X-ray crystallography (for absolute configuration) with DFT calculations (B3LYP/6-31G* level) to compare experimental and theoretical NMR chemical shifts. For example, the (2S,6R) configuration can be validated by matching computed dihedral angles (C2-C6 axis) with crystallographic data. Discrepancies may arise from solvent effects in simulations, requiring explicit solvent models (e.g., PCM for DMSO) .

Q. What strategies are effective for separating enantiomers, and how is enantiomeric excess validated?

  • Methodological Answer :

  • Chiral HPLC : Use Chiralpak IA or IB columns with hexane/isopropanol (90:10) to resolve enantiomers. Adjust flow rates (1.0 mL/min) for baseline separation .
  • Polarimetry : Measure specific rotation ([α]D²⁵) and compare with literature values for (2S,6R) and (2R,6S) configurations.
  • Circular Dichroism (CD) : Validate enantiopurity by matching CD spectra to reference standards .

Q. How do researchers address conflicting bioactivity results across different in vitro models?

  • Methodological Answer :

  • Dose-Response Curves : Test multiple concentrations (e.g., 1 nM–100 µM) to identify non-linear effects.
  • Cell Line Validation : Use authenticated cell lines (e.g., HEK293 vs. HeLa) to rule out model-specific artifacts.
  • Metabolic Stability Assays : Incubate compounds with liver microsomes to assess if metabolite interference explains discrepancies .

Data Contradiction Analysis

Q. How should conflicting data on the compound’s logP (lipophilicity) be reconciled?

  • Methodological Answer : Compare experimental logP (shake-flask method, octanol/water partitioning) with computational predictions (e.g., ChemAxon or ACD/Labs). Discrepancies >0.5 units may indicate aggregation or ionization under experimental conditions. Validate via pH-dependent solubility studies (pH 1–13) .

Safety and Handling

Q. What safety protocols are essential for handling this compound?

  • Methodological Answer : Follow GHS guidelines for acute toxicity (Category 1) and skin/eye irritation (Category 2/1):

  • Use fume hoods for synthesis/purification.
  • Wear nitrile gloves and safety goggles.
  • Emergency measures: Rinse eyes with water for 15 minutes; administer oxygen if inhaled .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
rac-(2S,6R)-2-Allyl-6-butyl-1,2,3,6-tetrahydropyridine
Reactant of Route 2
rac-(2S,6R)-2-Allyl-6-butyl-1,2,3,6-tetrahydropyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.